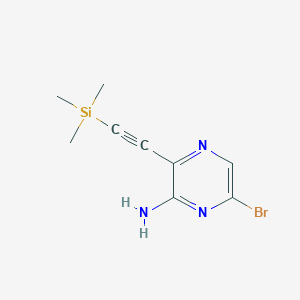![molecular formula C16H15N3O B11849935 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone CAS No. 65892-05-9](/img/structure/B11849935.png)
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is a complex organic compound that features a naphthotriazole moiety fused to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone typically involves a multi-step processThe reaction conditions often require the use of a copper catalyst under mild temperatures to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1H-Naphtho[2,3-d][1,2,3]triazole
- 1,2,3-Triazole derivatives
- Cyclohexanone derivatives
Comparison: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is unique due to the combination of the naphthotriazole and cyclohexanone moieties. This structural feature imparts distinct chemical and biological properties compared to other triazole or cyclohexanone derivatives. The presence of the naphthotriazole ring enhances its potential for forming specific interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
65892-05-9 |
|---|---|
Molekularformel |
C16H15N3O |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-benzo[f]benzotriazol-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H15N3O/c20-16-8-4-3-7-14(16)19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-19/h1-2,5-6,9-10,14H,3-4,7-8H2 |
InChI-Schlüssel |
KVOMKVAWUYWPKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)N2C3=CC4=CC=CC=C4C=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)








